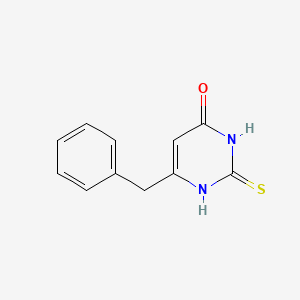

Benzylthiouracil

概要

説明

ベンジルチオウラシルは、主に抗甲状腺剤として使用されるチオアミド化合物です。 それはプロピルチオウラシルと密接に関連しており、甲状腺ホルモンの産生を阻害する能力で知られており、甲状腺機能亢進症の治療に役立ちます .

準備方法

合成経路と反応条件

ベンジルチオウラシルは、さまざまな方法で合成することができます。一般的な合成経路の1つは、塩基の存在下でチオ尿素をベンジルクロリドと反応させることを含みます。 反応は通常、穏やかな条件下で行われ、ベンジルチオウラシルを主要生成物として生成します .

工業的製造方法

ベンジルチオウラシルの工業的製造は、通常、高い収率と純度を確保するために最適化された反応条件を使用して、大規模合成を行います。 このプロセスには、医薬品用途に適した最終製品を得るための結晶化や精製などの工程が含まれる場合があります .

化学反応の分析

反応の種類

ベンジルチオウラシルは、次のようないくつかのタイプの化学反応を起こします。

酸化: ベンジルチオウラシルは酸化されてスルホキシドとスルホンを生成することができます。

還元: 還元反応は、ベンジルチオウラシルを対応するチオール誘導体に転換させることができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化のための過酸化水素などの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。 反応は通常、選択性と収率を確保するために制御された条件下で行われます .

主要生成物

これらの反応から生成される主要な生成物には、スルホキシド、スルホン、チオール誘導体、および置換ベンジルチオウラシル化合物が含まれます。 これらの生成物は、異なる薬理学的特性と用途を持つ可能性があります .

科学研究の用途

ベンジルチオウラシルは、次のような幅広い科学研究の用途があります。

化学: 有機合成における試薬として、およびチオアミド化学を研究するためのモデル化合物として使用されています。

生物学: 甲状腺ホルモンの産生への影響とその甲状腺関連疾患の研究における潜在的な使用について調査されています。

医学: 主に甲状腺機能亢進症および関連する状態の治療に使用されています。また、甲状腺ホルモン調節異常を含む他の疾患の治療における潜在的な使用についても研究されています。

科学的研究の応用

Medicinal Uses

Antithyroid Activity

Benzylthiouracil is primarily used in the treatment of hyperthyroidism, particularly in conditions like Graves' disease. It functions by inhibiting the synthesis of thyroid hormones, thereby reducing elevated levels of free thyroxine (fT4) and triiodothyronine (T3) in patients. Studies have indicated that this compound can effectively normalize thyroid hormone levels, although it may be less effective than other antithyroid drugs such as methimazole .

Antimicrobial Properties

Recent research has highlighted the antibacterial and antiviral activities of this compound derivatives. For instance, a study synthesized a series of 2-(benzylthio)pyrimidines, which exhibited significant antibacterial effects against multi-resistant strains of Escherichia coli and Staphylococcus aureus. The compounds demonstrated promising potential as new antimicrobial agents .

Antitumor Activity

this compound has also been investigated for its potential antitumor properties. The compound's derivatives have shown effectiveness against various cancer cell lines, suggesting that they could serve as leads for the development of novel anticancer therapies. The mechanism appears to involve the induction of apoptosis in tumor cells .

Case Studies

Several case studies have documented the adverse effects and therapeutic outcomes associated with this compound:

- Case of ANCA-Associated Vasculitis : An 84-year-old male developed symptoms consistent with ANCA-associated vasculitis after being treated with this compound for hyperthyroidism. Following the discontinuation of the drug, his symptoms improved significantly, and ANCA levels normalized within four months .

- Glomerulonephritis Induced by this compound : Another case involved a 50-year-old man who developed rapidly progressive glomerulonephritis linked to this compound therapy. The patient presented with acute renal failure and was treated with corticosteroids after discontinuing the drug, leading to significant improvement in renal function .

Summary Table of Applications

作用機序

ベンジルチオウラシルは、甲状腺ホルモンの合成に不可欠な酵素である甲状腺ペルオキシダーゼを阻害することにより、その効果を発揮します。この酵素をブロックすることにより、ベンジルチオウラシルはチロキシン(T4)とトリヨードチロニン(T3)の産生を減らし、甲状腺ホルモンレベルの低下につながります。 このメカニズムは、別のチオアミド化合物であるプロピルチオウラシルと似ています .

類似化合物との比較

類似化合物

プロピルチオウラシル: 類似の抗甲状腺特性を持つ別のチオアミド化合物。臨床設定では、ベンジルチオウラシルと交換可能に頻繁に使用されます。

チオウラシル: 抗甲状腺活性を持つより単純なチオアミド化合物ですが、一般的にベンジルチオウラシルやプロピルチオウラシルほど強力ではありません。

メチルチオウラシル: チオウラシルと構造が似ており、中程度の抗甲状腺活性があります.

独自性

ベンジルチオウラシルは、チオウラシルやメチルチオウラシルに比べて、より高い効力を持つという点で独特です。 また、血管炎やANCA陽性糸球体腎炎など、他のチオアミド化合物ではあまり見られない特定の副作用で知られています .

生物活性

Benzylthiouracil (BTU) is a thiouracil derivative primarily used in the treatment of hyperthyroidism. Its biological activity encompasses a range of pharmacological effects, including antithyroid properties, immunomodulation, and potential antimicrobial effects. This article reviews the biological activity of BTU, supported by case studies and research findings.

Antithyroid Activity

BTU is known for its potent antithyroid activity, acting as an inhibitor of thyroid hormone synthesis. Research indicates that BTU is approximately ten times more active than thiouracil and propylthiouracil in inhibiting radioiodine uptake in the thyroid gland of rats and chicks . This property makes it a valuable agent in managing conditions such as Graves' disease.

Table 1: Comparative Antithyroid Activity of Thiouracil Derivatives

| Compound | Relative Activity (vs. Thiouracil) |

|---|---|

| This compound | 10x |

| Propylthiouracil | 1x |

| Methylthiouracil | Not included |

Immunological Effects

Recent studies have highlighted BTU's association with autoimmune reactions, particularly ANCA-associated vasculitis. A notable case involved a 50-year-old male patient who developed rapidly progressive glomerulonephritis after 8 months of BTU therapy. The diagnosis was confirmed through renal biopsy, revealing pauci-immune extracapillary glomerular nephropathy . This case underscores the need for vigilance regarding systemic symptoms in patients undergoing treatment with BTU.

Case Study: BTU-Induced ANCA Vasculitis

- Patient Profile : 50-year-old male with Graves' disease

- Treatment Duration : 8 months on BTU (300 mg/d)

- Symptoms : General malaise, hematuria

- Biopsy Findings : Necrotizing vasculitis lesions

- Outcome : Improvement post-BTU withdrawal and corticosteroid treatment

Antimicrobial Activity

BTU has also shown promising antimicrobial properties. In a study evaluating new derivatives of 2-thiopyrimidines, this compound demonstrated significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus . This suggests its potential utility beyond antithyroid applications.

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Bacterial Strain | Activity Level |

|---|---|

| E. coli | Significant |

| S. aureus | Significant |

The mechanism underlying the biological activity of BTU involves inhibition of thyroid peroxidase, which is critical for the synthesis of thyroid hormones. Additionally, its immunomodulatory effects may be linked to drug bioactivation processes mediated by neutrophil-derived myeloperoxidase (MPO) . This mechanism could explain the observed autoimmune reactions in some patients treated with BTU.

特性

IUPAC Name |

6-benzyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXBXCRWXNESOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873587 | |

| Record name | 6-Benzyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-50-1 | |

| Record name | 6-Benzyl-2-thiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6336-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylthiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylthiouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6336-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6336-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Benzyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-benzyl-2-thiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLTHIOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ35LUM333 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。